N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring a fused tetrahydropyrano-pyrazole core, a cyclopentanecarboxamide group, and a thiophen-2-yl substituent. The pyrazole ring system is known for its pharmacological versatility, particularly in antitumor and kinase inhibition applications . The thiophene moiety may enhance electronic properties and binding interactions with biological targets, as seen in other thiophene-containing analogs .
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21-15-6-9-23-12-13(15)14(20-21)11-19-17(22)18(7-2-3-8-18)16-5-4-10-24-16/h4-5,10H,2-3,6-9,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLYRIXMIURWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a unique structure that combines a tetrahydropyrano-pyrazole moiety with thiophene and cyclopentanecarboxamide groups. This structural diversity contributes to its varied biological activities.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing pyrazole and thiophene rings can effectively inhibit bacterial growth and fungal infections .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Pyrazoles have been documented to reduce inflammation through various biochemical pathways .
- Anticancer Potential : Research has indicated that similar pyrazole-based compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways related to pain and inflammation .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving animal models of inflammation, the compound was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Data Tables
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is primarily explored for its role as a drug intermediate and its potential in synthesizing various pharmacologically active molecules. It has been noted for its application in developing inhibitors for multiple targets:
- Alkaline Phosphatase Inhibitors : Pyrazole derivatives, including compounds similar to N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, have been shown to inhibit tissue-nonspecific alkaline phosphatase (TNAP), which is crucial in regulating extracellular matrix calcification during bone formation. Some derivatives exhibit IC50 values as low as 5 nM, indicating high potency and selectivity against TNAP compared to other isoforms .
- Protein Kinase Inhibitors : The compound's structure allows it to be modified into various kinase inhibitors. These inhibitors are essential for treating diseases such as cancer by targeting specific signaling pathways involved in cell proliferation and survival. The ability to fine-tune the pyrazole core facilitates the design of selective inhibitors that can minimize off-target effects .
Several studies highlight the compound's efficacy and versatility:
- Case Study on TNAP Inhibition : Research demonstrated that specific modifications of pyrazole derivatives led to enhanced inhibition of TNAP. The structure-activity relationship (SAR) analysis indicated that substituents on the pyrazole ring significantly influenced potency and selectivity .
- Development of Glucosylceramide Synthase Inhibitors : Related compounds have been developed as glucosylceramide synthase inhibitors, showcasing the potential of this chemical class in treating lysosomal storage disorders .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyrano-pyrazole, cyclopentane, and thiophene elements. Below is a comparative analysis with structurally related molecules:
Table 1: Key Structural and Pharmacological Comparisons
Key Structural Differences and Implications
- Pyrazole Core Modifications: The target compound’s 1-methyl-pyrano-pyrazole core distinguishes it from SC19-0653 (1-ethyl group) and Compound 287 (mercaptohexyl chain).
- Thiophene vs. Other Heterocycles : The thiophen-2-yl group in the target compound contrasts with benzimidazole (Compound 288) or phenyl groups in other analogs. Thiophene’s electron-rich structure could enhance π-π stacking interactions in kinase binding pockets, as observed in related thiophene derivatives .
- Linker and Substituent Variations : The cyclopentanecarboxamide linker in the target compound differs from the piperidine (SC19-0653) or mercaptohexyl (Compound 287) linkers. Cyclopentane’s rigidity may confer conformational stability, while carboxamide groups are often critical for hydrogen bonding in enzyme inhibition .
Pharmacological Insights from Analogous Compounds
- Antitumor Activity: Compound 286 (pyrano-pyrazole derivative) showed IC₅₀ values <10 µM against HGC-27 and PC-3 cells, suggesting that the target compound’s pyrano-pyrazole-thiophene hybrid could exhibit similar or enhanced potency .
- Kinase Inhibition : Compound 288’s Chk2 inhibition highlights the pyrazole scaffold’s role in disrupting DNA damage response pathways. The target compound’s thiophene moiety may further modulate selectivity for related kinases .
- Cytotoxicity Mechanisms : Compound 287’s disulfide linkage contributed to histone deacetylase (HDAC) inhibition and hyperacetylation effects. The target compound’s lack of a disulfide group may shift its mechanism toward kinase or protease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
